4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
Overview
Description
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability, lipophilicity, and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the benzimidazole ring is coupled with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds with enhanced properties.
Scientific Research Applications
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its stability and biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its chemical stability and ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing lipophilicity and facilitating interactions with hydrophobic pockets. The benzimidazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: Shares the trifluoromethyl and sulfonamide groups but lacks the benzimidazole ring.
N-fluorobenzenesulfonimide: Contains the sulfonamide group and is used for fluorination reactions but does not have the trifluoromethyl group.
Uniqueness
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is unique due to the combination of the trifluoromethyl group, benzimidazole ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3O2S/c15-8-1-4-10(5-2-8)24(22,23)21-9-3-6-11-12(7-9)20-13(19-11)14(16,17)18/h1-7,21H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKMUCJCHFJWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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